molecular formula C22H26O5 B1205024 8-Prenylmucronulatol

8-Prenylmucronulatol

Cat. No.: B1205024
M. Wt: 370.4 g/mol
InChI Key: WEMQLGFQFNBABO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Prenylmucronulatol is a prenylated isoflavanoid isolated from plant sources, notable for its anti-leishmanial activity. Its mechanism involves selective inhibition of Leishmania donovani topoisomerase II (Topo II) and kinetoplast DNA (kDNA) linearization, destabilizing the parasite’s genetic material . This compound belongs to a class of natural products with modified isoflavonoid backbones, where the 8-prenyl substituent enhances bioactivity and target specificity.

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H26O5/c1-13(2)5-7-17-18(23)9-6-14-11-15(12-27-21(14)17)16-8-10-19(25-3)20(24)22(16)26-4/h5-6,8-10,15,23-24H,7,11-12H2,1-4H3/t15-/m0/s1

InChI Key

WEMQLGFQFNBABO-HNNXBMFYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2)C3=C(C(=C(C=C3)OC)O)OC)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1OC[C@H](C2)C3=C(C(=C(C=C3)OC)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OCC(C2)C3=C(C(=C(C=C3)OC)O)OC)O)C

Synonyms

8-prenylmucronulatol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The table below summarizes key similarities and differences between 8-Prenylmucronulatol and related compounds:

Compound Chemical Class Key Structural Features Biological Target Mechanism Anti-Leishmanial Activity Source
8-Prenylmucronulatol Isoflavanoid 8-prenyl group L. donovani Topo II, kDNA Topo II inhibition, kDNA damage Demonstrated Plant-derived
Smiranicin Isoflavanoid Undefined substituent variations L. donovani Topo II Topo II inhibition Demonstrated Plant-derived
Lyasperin H Isoflavanoid Undefined substituent variations L. donovani Topo II Topo II inhibition Demonstrated Plant-derived
Isomucronulatol Isoflavanoid 2'-hydroxy, 3',4'-dimethoxy groups Not explicitly studied Unknown Not reported Synthetic/Plant
8-Prenylnaringenin Flavonoid 8-prenyl group Estrogen receptors (non-parasitic) Estrogenic modulation Not reported Humulus lupulus
Dihydrobetulinic Acid Triterpenoid Betulinic acid derivative L. donovani Topo I and II Dual Topo I/II inhibition Demonstrated Birch bark derivative

Key Findings

Isoflavanoid Derivatives
  • All three inhibit Topo II, but 8-Prenylmucronulatol uniquely induces kDNA damage, suggesting enhanced parasiticidal effects .
  • Isomucronulatol: Structural isomer lacking the 8-prenyl group.
Non-Isoflavanoid Analogues
  • 8-Prenylnaringenin: A prenylated flavonoid from hops, structurally distinct due to its flavanone core. Despite shared prenylation, it exhibits estrogenic activity rather than anti-parasitic effects, highlighting the importance of the isoflavanoid scaffold in Topo II targeting .
  • Dihydrobetulinic Acid (DHBA): A pentacyclic triterpenoid with broader enzyme inhibition (Topo I and II). While DHBA’s dual mechanism may increase efficacy, it also raises toxicity risks compared to 8-Prenylmucronulatol’s selective Topo II inhibition .

Mechanistic and Pharmacological Insights

  • Target Specificity : 8-Prenylmucronulatol’s selective Topo II inhibition contrasts with DHBA’s dual-target action. This specificity may reduce off-target effects in host cells .
  • Structural Determinants: Prenylation at the 8-position enhances membrane permeability and target binding in isoflavanoids, as seen in 8-Prenylmucronulatol but absent in Isomucronulatol .
  • Natural vs. Synthetic Sources : Most compounds are plant-derived, but DHBA and Isomucronulatol can be synthetically modified to improve bioavailability or activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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